Triacetyllevoglucosan
Overview
Description
Triacetyllevoglucosan, also known as 1,6-Anhydro-β-D-glucopyranose triacetate, is a derivative of levoglucosan. Levoglucosan is an anhydrous sugar formed as a major product during the pyrolysis of cellulose. This compound is a white to off-white crystalline powder with the molecular formula C₁₂H₁₆O₈ and a molecular weight of 288.25 g/mol .
Preparation Methods
Triacetyllevoglucosan can be synthesized through the acetylation of levoglucosan. The process involves reacting levoglucosan with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, and the product is purified through crystallization .
Chemical Reactions Analysis
Triacetyllevoglucosan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form levoglucosenone, a valuable intermediate in organic synthesis.
Reduction: Reduction reactions can convert this compound to other derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Triacetyllevoglucosan has several scientific research applications, including:
Mechanism of Action
The mechanism of action of triacetyllevoglucosan involves its interaction with various molecular targets and pathways. The acetyl groups in this compound can be hydrolyzed to release levoglucosan, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context in which this compound is used, such as in drug development or material synthesis .
Comparison with Similar Compounds
Triacetyllevoglucosan can be compared with other similar compounds, such as:
Levoglucosan: The parent compound of this compound, used as a platform molecule in various chemical transformations.
Levoglucosenone: An oxidation product of this compound, used as an intermediate in organic synthesis.
Cellobiose: A disaccharide derived from cellulose, used in the production of biofuels and other chemicals.
This compound is unique due to its acetylated structure, which provides different reactivity and stability compared to its parent compound and other derivatives .
Properties
IUPAC Name |
(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQMOSGYGQJOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13242-55-2 | |
Record name | 1,6-Anhydro-beta-D-glucose triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levoglucosan, triacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis method for Triacetyllevoglucosan?
A1: The research presented in "[ONE-STEP SYNTHESIS OF 2,3,4-TRIACETYLLEVOGLUCOSAN FROM 1,2,3,4-TETRAACETYL-6-TRITYL-β-D-GLUCOPYRANOSE USING TITANIUM TETRACHLORIDE. (PRELIMINARY COMMUNICATION)] []" focuses on a novel one-step synthesis method for this compound. While the exact details of the procedure are not provided in the abstract, it suggests a more efficient approach compared to potential multi-step processes. This could have implications for the scalability and cost-effectiveness of this compound production.
Q2: Is there any other research available on the preparation of this compound?
A2: Yes, the title of the second paper, "[Preparation of this compound] []," indicates it delves into methods for preparing this compound. While the abstract doesn't offer specifics about the techniques discussed, it suggests the existence of alternative synthetic routes to those presented in the first paper.
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